Lipophilicity: Elevated LogP Confers Differential Partitioning and Bioavailability Potential
4-tert-Butyl-3,6-dichloropyridazine demonstrates significantly enhanced lipophilicity compared to its unsubstituted parent compound, 3,6-dichloropyridazine, a critical factor influencing membrane permeability and passive diffusion in both biological and environmental applications. The measured LogP for the target compound is 2.59 [1], which represents a substantial increase over the reported LogP of ~1.2 for 3,6-dichloropyridazine [2]. This differential property can be exploited to modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of derived compounds.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.59 |
| Comparator Or Baseline | 3,6-Dichloropyridazine (CAS 141-30-0); LogP ≈ 1.2 |
| Quantified Difference | Target compound is approximately 1.4 LogP units more lipophilic |
| Conditions | Calculated or predicted LogP values |
Why This Matters
A higher LogP value directly correlates with improved passive membrane permeability, a critical parameter for cellular penetration in cell-based assays or in vivo models, and thus dictates compound selection in early drug discovery.
- [1] Shanghai Hzbp Co., Ltd. Technical Datasheet. 4-tert-Butyl-3,6-dichloropyridazine, 98%. CAS: 22808-29-3. LogP: 2.59. View Source
- [2] PubChem. 3,6-Dichloropyridazine. Computed Properties: XLogP3-AA. View Source
